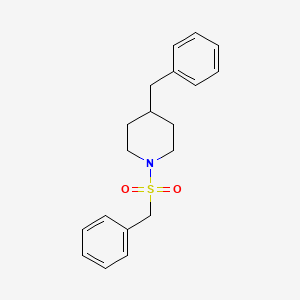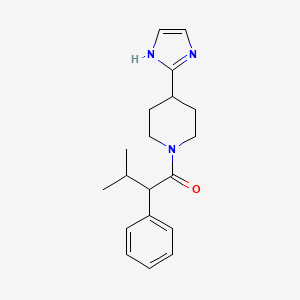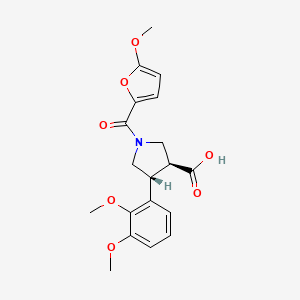
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is 257.116426730 g/mol and the complexity rating of the compound is 293. The solubility of this chemical has been described as >38.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide derivatives have shown significant antifungal effects. Research by Jafar et al. (2017) demonstrated the efficacy of certain derivatives against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).
Antiproliferative Activity
A study by Huang et al. (2020) focused on a specific derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. This compound exhibited notable antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells, indicating its potential in cancer therapy (Huang et al., 2020).
Antimicrobial Screening
Desai et al. (2013) synthesized and evaluated a series of N-(4-methoxybenzamides) derivatives for their antibacterial and antifungal properties. These compounds showed promising therapeutic intervention potential against bacterial and fungal infections (Desai et al., 2013).
Neuroleptic Potential
In a study by de Paulis et al. (1985, 1986), substituted 6-methoxysalicylamides, related to N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide, were synthesized and found to be potent neuroleptic agents, suggesting their potential use in psychiatric disorders (de Paulis et al., 1985) (de Paulis et al., 1986).
Gastrointestinal Prokinetic Activity
Sakaguchi et al. (1992) reported the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, indicating their efficacy as gastrointestinal prokinetic agents. This finding highlights the potential of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide derivatives in treating gastrointestinal disorders (Sakaguchi et al., 1992).
Anti-Inflammatory and Analgesic Properties
Antre et al. (2011) synthesized pyrimidine derivatives showing significant anti-inflammatory, analgesic, and antipyretic activities, underscoring the therapeutic value of these compounds in pain and inflammation management (Antre et al., 2011).
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17-13(18)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSXEIWHSYWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-{1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
![(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B5604336.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B5604347.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)


![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)
![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)

![3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5604397.png)
![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)
